molecular formula C12H7F4NO2S B10974592 N-(3,4-difluorophenyl)-2,5-difluorobenzenesulfonamide

N-(3,4-difluorophenyl)-2,5-difluorobenzenesulfonamide

Cat. No.: B10974592
M. Wt: 305.25 g/mol
InChI Key: IOLQSQNGIHHJIH-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2,5-difluorobenzenesulfonamide is an organic compound characterized by the presence of multiple fluorine atoms and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2,5-difluorobenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-difluoroaniline and 2,5-difluorobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3,4-difluoroaniline is dissolved in an appropriate solvent like dichloromethane. To this solution, 2,5-difluorobenzenesulfonyl chloride is added dropwise while maintaining the temperature at around 0-5°C. The reaction mixture is then stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the aromatic rings can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms in the presence of a catalyst such as palladium.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-difluorophenyl)-2,5-difluorobenzenesulfonamide is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorinated sulfonamides on biological systems. It may serve as a lead compound for developing new drugs with improved pharmacokinetic properties.

Medicine

Medicinally, this compound has potential applications as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism by which N-(3,4-difluorophenyl)-2,5-difluorobenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance binding affinity and metabolic stability. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-difluorophenyl)-2,5-difluorobenzenesulfonamide is unique due to the specific positioning of the fluorine atoms and the sulfonamide group. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H7F4NO2S

Molecular Weight

305.25 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2,5-difluorobenzenesulfonamide

InChI

InChI=1S/C12H7F4NO2S/c13-7-1-3-10(15)12(5-7)20(18,19)17-8-2-4-9(14)11(16)6-8/h1-6,17H

InChI Key

IOLQSQNGIHHJIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)F)F)F)F

Origin of Product

United States

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